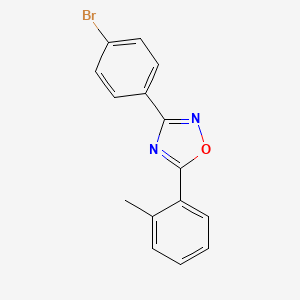
3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research over the years. It is a heterocyclic organic compound that contains nitrogen, oxygen, and bromine atoms in its structure. The compound has been synthesized using various methods and has been studied for its potential applications in different fields.
科学的研究の応用
3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in different fields of scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to exhibit strong fluorescence emission upon binding to certain metal ions, such as copper and zinc. This property makes it a promising candidate for use in sensing and imaging applications.
Another area of research involves the use of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole as a potential anticancer agent. Studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of the compound involves the induction of apoptosis, or programmed cell death, in cancer cells.
作用機序
The mechanism of action of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific cellular targets. In the case of its application as a fluorescent probe, the compound binds to metal ions and undergoes a conformational change, resulting in the emission of fluorescence. In the case of its application as an anticancer agent, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depend on its specific application. In the case of its use as a fluorescent probe, the compound does not exhibit any significant toxicity or adverse effects on cellular function. In the case of its use as an anticancer agent, the compound exhibits cytotoxicity against cancer cells, but may also have potential toxicity towards normal cells.
実験室実験の利点と制限
The advantages of using 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments include its ease of synthesis, its fluorescent properties, and its potential anticancer activity. The compound is relatively easy to synthesize using standard laboratory techniques, and its fluorescent properties make it a useful tool for sensing and imaging applications. Its potential anticancer activity also makes it a promising candidate for further research in the field of cancer therapeutics.
The limitations of using 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity towards normal cells, as well as its limited solubility in aqueous solutions. The compound may also exhibit variability in its activity depending on the specific cancer cell line being studied.
将来の方向性
There are several potential future directions for research involving 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of more efficient synthesis methods for the compound, as well as the synthesis of related analogues with improved properties. Another area of research involves the optimization of the compound's anticancer activity, as well as the investigation of its potential in combination with other chemotherapeutic agents. Additionally, further research may be conducted on the compound's potential applications in sensing and imaging, as well as its potential toxicity towards normal cells.
合成法
The synthesis of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromoaniline and 2-methylbenzohydrazide in the presence of phosphorus oxychloride. The reaction yields the desired product, which is then purified by recrystallization. Other methods involve the use of different starting materials and reagents, such as thionyl chloride and acetic anhydride.
特性
IUPAC Name |
3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPDWLRNJFTUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
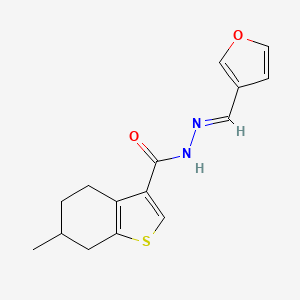
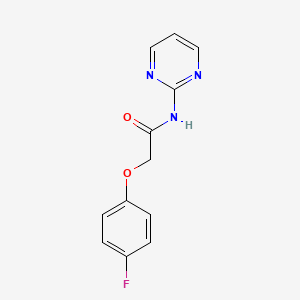
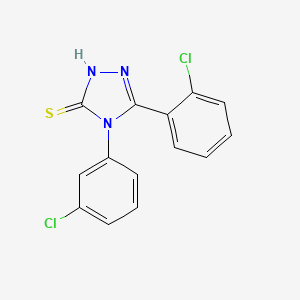
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
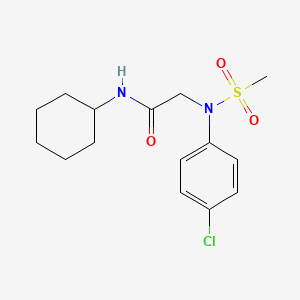
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
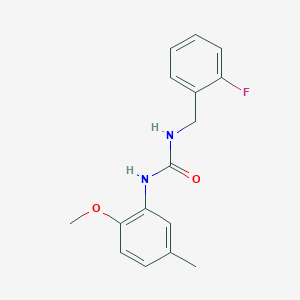

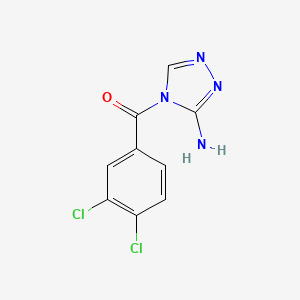
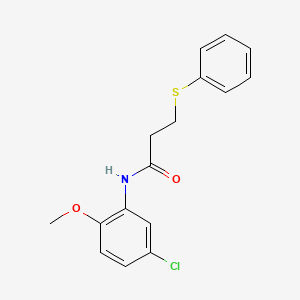
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)